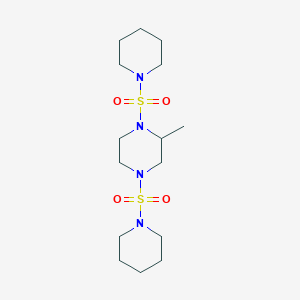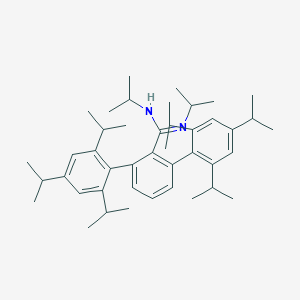
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine (MPSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance, while acetylcholinesterase is involved in the transmission of nerve impulses. Inhibition of these enzymes leads to the accumulation of certain compounds, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine are varied and depend on the specific enzyme that is inhibited. Inhibition of carbonic anhydrase can lead to the accumulation of bicarbonate ions, which can have effects on acid-base balance. Inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can have effects on nerve transmission. These effects can be studied in vitro and in vivo using various experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine in lab experiments is its potent inhibitory effects on enzymes. This can make it a useful tool for studying the physiological effects of these enzymes. However, one limitation is that 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Orientations Futures
There are many potential future directions for research on 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine. One direction is the development of new drugs based on its inhibitory effects on enzymes. Another direction is the study of its effects on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of more efficient synthesis methods for 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine could increase its availability for use in experiments.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine involves the reaction of 1,4-bis(piperidin-1-ylsulfonyl)piperazine with methyl iodide in the presence of a base. The reaction results in the formation of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine as a white solid. The yield of the reaction is moderate, but the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have potent inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transmission of nerve impulses. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Propriétés
Formule moléculaire |
C15H30N4O4S2 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine |
InChI |
InChI=1S/C15H30N4O4S2/c1-15-14-18(24(20,21)16-8-4-2-5-9-16)12-13-19(15)25(22,23)17-10-6-3-7-11-17/h15H,2-14H2,1H3 |
Clé InChI |
XCUQZIPKRKCLEC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
SMILES canonique |
CC1CN(CCN1S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)


![1-[4,6,8,10,12-Penta(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288900.png)
![1-[4,10-Dibenzyl-6,8,12-tri(butanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]butan-1-one](/img/structure/B288901.png)
![1-[4,10-Dibenzyl-6,8,12-tri(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288902.png)
![2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane](/img/structure/B288905.png)
![diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288906.png)
![ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B288907.png)
![ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate](/img/structure/B288910.png)